molecular formula C33H34O2Si3 B7821093 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane CAS No. 28855-11-0

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Cat. No.: B7821093
CAS No.: 28855-11-0
M. Wt: 546.9 g/mol
InChI Key: PHLASVAENYNAOW-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane is an organosilicon compound with the molecular formula C33H34O2Si3 and a molecular weight of 546.88 g/mol . This compound is known for its unique structure, which includes three silicon atoms bonded to phenyl and methyl groups. It is commonly used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of methylphenylchlorosilane with trichloromethylsilane in the presence of a base catalyst . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions using similar reagents and conditions, with additional purification steps to isolate the final product.

Chemical Reactions Analysis

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce various organosilicon derivatives.

Scientific Research Applications

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane has numerous scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in gas chromatography . In biology, it serves as a surface treatment agent for enhancing the hydrophobicity of materials. In medicine, it is explored for its potential use in drug delivery systems due to its biocompatibility. Industrially, it is utilized in the production of silicone-based materials and as a lubricant in high-temperature applications .

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane involves its interaction with various molecular targets and pathways. Its silicon-oxygen bonds provide stability and reactivity, allowing it to participate in various chemical reactions. The phenyl groups enhance its hydrophobicity, making it useful in surface treatments and coatings . The compound’s unique structure allows it to interact with different substrates, facilitating its use in diverse applications.

Comparison with Similar Compounds

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane can be compared with other similar organosilicon compounds, such as 1,3,5-trimethyl-1,1,3,5,5-pentaphenylcyclotrisiloxane and 1,3,5-trimethyl-1,1,3,5,5-pentaphenylpentasiloxane . These compounds share similar structural features but differ in the number of silicon atoms and the arrangement of phenyl groups. The uniqueness of this compound lies in its specific combination of stability, reactivity, and hydrophobicity, making it suitable for a wide range of applications.

Properties

IUPAC Name

methyl-bis[[methyl(diphenyl)silyl]oxy]-phenylsilane
Source PubChem
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InChI

InChI=1S/C33H34O2Si3/c1-36(29-19-9-4-10-20-29,30-21-11-5-12-22-30)34-38(3,33-27-17-8-18-28-33)35-37(2,31-23-13-6-14-24-31)32-25-15-7-16-26-32/h4-28H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLASVAENYNAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O2Si3
Source PubChem
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DSSTOX Substance ID

DTXSID7063007
Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Molecular Weight

546.9 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
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CAS No.

3390-61-2, 28855-11-0
Record name Trimethylpentaphenyltrisiloxane
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Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Record name Trimethyl pentaphenyl trisiloxane
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Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Record name 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
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Record name TRIMETHYL PENTAPHENYL TRISILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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